2-(2-Pyridyl)benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Pyridyl)benzimidazole derivatives involves several innovative methods, including direct copper-catalyzed amination and rhodium-catalyzed annulation with alkynes. These methods have been developed to improve yields, reduce reaction steps, and access a broader range of products. For instance, a transition-metal-catalyzed intramolecular CH amination approach from N-arylpyridin-2-amines has been explored, demonstrating an efficient route to these compounds with diverse substitution patterns (Masters et al., 2011); (Peng et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-(2-Pyridyl)benzimidazole derivatives has been analyzed through various spectroscopic and crystallographic methods, revealing their complex and versatile nature. These compounds often exhibit distinct optical properties, such as intense absorption and emission maxima, which are influenced by their structural characteristics (Ge et al., 2011).
Chemical Reactions and Properties
2-(2-Pyridyl)benzimidazole and its derivatives participate in a range of chemical reactions, including annulation and cyclocondensation, leading to the formation of polysubstituted benzenes, indoles, and other heterocyclic compounds. These reactions are facilitated by the presence of functional groups that can undergo nucleophilic substitution and electrophilic aromatic substitution, among other processes (Yan et al., 2009).
Scientific Research Applications
Application 1: Synthesis of Metal Complexes
- Summary of Application: 2-(2-Pyridyl)benzimidazole (PBI) is used in the synthesis of nickel (II) and copper (II) complexes. These complexes have potential applications in various fields, including catalysis, magnetism, and biochemistry .
- Methods of Application: PBI is synthesized by solvent-free aldol condensation and complexed with nickel (II) and copper (II) nitrate and perchlorate salts by simple reactions at room temperature .
- Results or Outcomes: The transition metal complexes were synthesized in good yield and structurally characterized by X-ray crystallography, infrared absorption spectroscopy, and elemental analysis .
Application 2: Biological Studies
- Summary of Application: A series of 2-(2’-Pyridyl) benzimidazole (PBI) compound was synthesized and derivative compounds were characterized for their phytotoxicity and nematicidal activity against Rootknot nematode Meloidogyne incognita .
- Methods of Application: The compounds were synthesized and characterized through physical and spectral data was carried out by UV, IR, Mass and nuclear magnetic resonance spectroscopy (1H NMR) .
- Results or Outcomes: All these synthesized compounds were screened in vitro at different doses for their phytotoxicity and nematicidal activity .
Application 3: Corrosion Inhibitors
- Summary of Application: Benzimidazoles, including 2-(2-Pyridyl)benzimidazole, are used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn), and alloys. They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .
- Methods of Application: Benzimidazoles are added in small amounts to a corrosive solution, where they decrease the rate of attack by the environment on metals .
- Results or Outcomes: Benzimidazoles act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Application 4: Synthesis of Cobalt (II) Complex
- Summary of Application: 2-(2-Pyridyl)benzimidazole was used as a chelating fluorescent ligand in the synthesis of a cobalt (II) complex .
- Methods of Application: The specific methods of application are not detailed in the sources, but typically involve complexation reactions under controlled conditions .
- Results or Outcomes: The cobalt (II) complex was successfully synthesized .
Application 5: Antimicrobial Agents
- Summary of Application: Benzimidazole compounds, including 2-(2-Pyridyl)benzimidazole, have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic .
- Methods of Application: These compounds are typically synthesized and then tested in vitro for their biological activities .
- Results or Outcomes: The benzimidazole compounds showed significant antimicrobial and other biological activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-2-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFBMDWHEHETJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150529 | |
Record name | 2-(2-Pyridyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridyl)benzimidazole | |
CAS RN |
1137-68-4 | |
Record name | 2-(2′-Pyridyl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Pyridyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1137-68-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1137-68-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Pyridyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-pyridyl)benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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